2,7,10-Trimethyldodecane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

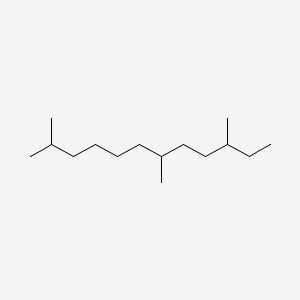

2,7,10-trimethyldodecane is an alkane that is dodecane substituted by methyl groups at positions 2, 7 and 10. It has a role as a human metabolite. It derives from a hydride of a dodecane.

2, 7, 10-Trimethyldodecane, also known as N-amidinophenylphthalimide, belongs to the class of organic compounds known as branched alkanes. These are acyclic branched hydrocarbons having the general formula CnH2n+2. Thus, 2, 7, 10-trimethyldodecane is considered to be a hydrocarbon lipid molecule. 2, 7, 10-Trimethyldodecane is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. 2, 7, 10-Trimethyldodecane can be biosynthesized from dodecane.

Applications De Recherche Scientifique

Chemical Properties and Structure

2,7,10-Trimethyldodecane, with the molecular formula C15H32, is classified as a branched alkane. Its structure features three methyl groups attached to a dodecane backbone at the 2nd, 7th, and 10th positions. This configuration contributes to its hydrophobic nature and influences its reactivity and interaction with other compounds.

Biodegradation Studies

Recent studies have highlighted the role of this compound in the biodegradation of hazardous compounds such as hexabromocyclododecane (HBCD). Research has shown that certain bacteria can transform HBCD into less harmful intermediates, including this compound. For instance:

- Microbial Degradation : The bacterium Shewanella oneidensis has been identified as capable of degrading HBCD under optimized conditions, leading to the production of metabolites like this compound. This process not only reduces environmental toxicity but also suggests potential eco-friendly applications for these metabolites in bioremediation efforts .

- Case Study : A study demonstrated the anaerobic degradation of HBCD by Rhodobacter palustris, which also produced this compound as an intermediate. The findings underscore the compound's significance in microbial metabolic pathways aimed at detoxifying harmful substances .

Alternative Fuel Research

This compound is being investigated as a potential alternative fuel due to its favorable combustion characteristics:

- Combustion Kinetics : Research indicates that this compound can be blended with conventional aviation fuels to enhance performance. Its lower freezing point and higher cetane number make it suitable for use in diesel engines and aviation kerosene .

- Chemical Kinetic Models : Detailed kinetic models have been developed to study the ignition delay times and flame speeds of this compound. These models are crucial for optimizing combustion systems and improving fuel efficiency .

Food Science Applications

In food science, this compound has been identified among volatile organic compounds that influence flavor profiles:

- Flavor Enhancement : Studies on cooked japonica rice have shown that this compound correlates positively with sensory panel test results for flavor quality. Its presence among volatile compounds suggests it may play a role in enhancing the aroma and taste of certain foods .

Summary Table of Applications

Propriétés

Numéro CAS |

74645-98-0 |

|---|---|

Formule moléculaire |

C15H32 |

Poids moléculaire |

212.41 g/mol |

Nom IUPAC |

2,7,10-trimethyldodecane |

InChI |

InChI=1S/C15H32/c1-6-14(4)11-12-15(5)10-8-7-9-13(2)3/h13-15H,6-12H2,1-5H3 |

Clé InChI |

JCJGCZBSINPZAJ-UHFFFAOYSA-N |

SMILES |

CCC(C)CCC(C)CCCCC(C)C |

SMILES canonique |

CCC(C)CCC(C)CCCCC(C)C |

Key on ui other cas no. |

74645-98-0 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.